molecular formula C7H14ClNO2 B3077928 2-(1-Aminocyclopentyl)acetic acid hydrochloride CAS No. 1049720-85-5

2-(1-Aminocyclopentyl)acetic acid hydrochloride

Cat. No. B3077928
M. Wt: 179.64 g/mol
InChI Key: KFOJPDHGYZIFNB-UHFFFAOYSA-N
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Patent
US08877815B2

Procedure details

A mixture of benzyl 2-(1-(tert-butoxycarbonylamino)cyclopentyl)acetate (82 mg, 0.246 mmol) and HCl in 1,4-dioxane (1230 μl, 4.92 mmol) was allowed to stir for 1 hour. The reaction mixture was concentrated to give 2-(1-aminocyclopentyl)acetate hydrochloride (66 mg); 1H NMR (400 MHz, CDCl3) δ ppm 1.65-1.68 (m, 4H) 1.98-2.08 (m, 2H) 2.19-2.26 (m, 2H) 2.94 (s, 2H) 5.17 (s, 2H) 7.31-7.39 (m, 5H) 8.65 (br s, 3H).
Name
benzyl 2-(1-(tert-butoxycarbonylamino)cyclopentyl)acetate
Quantity
82 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1230 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1([CH2:14][C:15]([O:17]CC2C=CC=CC=2)=[O:16])[CH2:13][CH2:12][CH2:11][CH2:10]1)=O)(C)(C)C.[ClH:25].O1CCOCC1>>[ClH:25].[NH2:8][C:9]1([CH2:14][C:15]([OH:17])=[O:16])[CH2:13][CH2:12][CH2:11][CH2:10]1 |f:3.4|

Inputs

Step One
Name
benzyl 2-(1-(tert-butoxycarbonylamino)cyclopentyl)acetate
Quantity
82 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1(CCCC1)CC(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1230 μL
Type
reactant
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.NC1(CCCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 66 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.